Cas no 1803903-68-5 (5-Formyl-2-methoxy-1H-benzimidazole)

5-Formyl-2-methoxy-1H-benzimidazole structure
1803903-68-5 structure
商品名:5-Formyl-2-methoxy-1H-benzimidazole
CAS番号:1803903-68-5
MF:C9H8N2O2
メガワット:176.172021865845
CID:4826316

5-Formyl-2-methoxy-1H-benzimidazole 化学的及び物理的性質

名前と識別子

    • 5-Formyl-2-methoxy-1H-benzimidazole
    • インチ: 1S/C9H8N2O2/c1-13-9-10-7-3-2-6(5-12)4-8(7)11-9/h2-5H,1H3,(H,10,11)
    • InChIKey: OGQSOSBHROACAU-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=NC2C=CC(C=O)=CC=2N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 198
  • トポロジー分子極性表面積: 55
  • 疎水性パラメータ計算基準値(XlogP): 1.3

5-Formyl-2-methoxy-1H-benzimidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A061000101-250mg
5-Formyl-2-methoxy-1H-benzimidazole
1803903-68-5 98%
250mg
$747.24 2022-04-02
Alichem
A061000101-500mg
5-Formyl-2-methoxy-1H-benzimidazole
1803903-68-5 98%
500mg
$1,162.20 2022-04-02
Alichem
A061000101-1g
5-Formyl-2-methoxy-1H-benzimidazole
1803903-68-5 98%
1g
$1,864.40 2022-04-02

5-Formyl-2-methoxy-1H-benzimidazole 関連文献

5-Formyl-2-methoxy-1H-benzimidazoleに関する追加情報

Introduction to 5-Formyl-2-methoxy-1H-benzimidazole (CAS No. 1803903-68-5)

5-Formyl-2-methoxy-1H-benzimidazole, identified by the Chemical Abstracts Service Number (CAS No.) 1803903-68-5, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzimidazole class, a structural motif renowned for its broad spectrum of biological activities and therapeutic potential. The presence of both a formyl group and a methoxy substituent in its molecular framework endows it with unique chemical properties, making it a valuable scaffold for the development of novel bioactive molecules.

The benzimidazole core is a privileged structure in drug discovery, exhibiting efficacy across diverse therapeutic areas such as anticancer, antimicrobial, antiviral, and anti-inflammatory applications. The formyl group (CHO) at the 5-position and the methoxy group (OCH₃) at the 2-position in 5-formyl-2-methoxy-1H-benzimidazole introduce specific reactivity and electronic characteristics that can modulate its interactions with biological targets. These functional groups are particularly amenable to further derivatization, allowing chemists to fine-tune the pharmacological profile of the compound.

In recent years, there has been a surge in research focused on benzimidazole derivatives due to their demonstrated ability to interfere with key biological pathways. The formyl group, for instance, can participate in condensation reactions or act as a precursor for the formation of more complex structures, while the methoxy group can influence solubility and metabolic stability. Such features make 5-formyl-2-methoxy-1H-benzimidazole an attractive candidate for medicinal chemists seeking to design next-generation therapeutics.

One of the most compelling aspects of this compound is its potential in oncology research. Benzimidazole derivatives have been extensively studied for their ability to inhibit enzymes such as cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The formyl group in 5-formyl-2-methoxy-1H-benzimidazole may facilitate interactions with these targets or serve as a linkage point for additional pharmacophores designed to enhance binding affinity and selectivity. Preclinical studies have suggested that compounds bearing similar structural motifs can exhibit potent antitumor activity by disrupting microtubule dynamics or inducing apoptosis in cancer cells.

Furthermore, the methoxy group at the 2-position can serve as a site for further functionalization, enabling the synthesis of analogs with tailored biological activities. For example, methylation or etherification of this group could modify the compound's lipophilicity or improve its pharmacokinetic properties. Such modifications are often crucial in optimizing drug candidates for clinical translation.

The synthesis of 5-formyl-2-methoxy-1H-benzimidazole typically involves multi-step organic transformations starting from commercially available precursors. The introduction of the formyl group can be achieved through oxidation reactions, while the methoxy group is often incorporated via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Advanced synthetic methodologies, including flow chemistry and catalytic processes, have been employed to enhance yield and scalability, underscoring the compound's industrial relevance.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in evaluating the binding potential of 5-formyl-2-methoxy-1H-benzimidazole to various biological targets. These studies have revealed promising interactions with proteins involved in inflammation and immune response, suggesting its utility in immunomodulatory therapies. Additionally, quantum mechanical calculations have been used to elucidate the electronic structure and reactivity of this compound, providing insights into its potential role as an intermediate in more complex synthetic pathways.

The pharmacological evaluation of 5-formyl-2-methoxy-1H-benzimidazole has yielded intriguing results in both in vitro and in vivo models. In cell-based assays, it has demonstrated inhibitory effects on several enzymes implicated in cancer progression, including tyrosine kinases and matrix metalloproteinases. Animal studies have further corroborated its antitumor activity, with reductions in tumor volume observed following systemic administration. These findings highlight its potential as a lead compound for further development into an oncology therapeutic.

Despite these promising preclinical results, challenges remain in translating these findings into clinical practice. Issues such as bioavailability, toxicity profiles, and potential drug-drug interactions must be carefully addressed through rigorous toxicological studies and formulation development. Nevertheless, the unique structural features of 5-formyl-2-methoxy-1H-benzimidazole continue to inspire innovation in medicinal chemistry.

The growing interest in heterocyclic compounds like benzimidazoles underscores their versatility as pharmacological tools. The combination of academic research and industrial collaboration is driving efforts to discover new derivatives with enhanced efficacy and reduced side effects. As our understanding of molecular interactions deepens, compounds such as 5-formyl-2-methoxy-1H-benzimidazole are poised to play a pivotal role in shaping future therapeutic strategies.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量